Cas no 499770-92-2 (6-(Aminomethyl)benzothiazole)

6-(Aminomethyl)benzothiazole structure
6-(Aminomethyl)benzothiazole structure
Nome del prodotto:6-(Aminomethyl)benzothiazole
Numero CAS:499770-92-2
MF:C8H8N2S
MW:164.227519989014
MDL:MFCD05664652
CID:94749
PubChem ID:45077013

6-(Aminomethyl)benzothiazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-(AMINOMETHYL)BENZOTHIAZOLE
    • 1,3-Benzothiazol-6-ylmethylamine
    • 6-Benzothiazolemethanamine(9CI)
    • 1,3-benzothiazol-6-ylmethanamine
    • A7428
    • 6-Benzothiazolemethanamine
    • benzo[d]thiazol-6-ylmethanamine
    • (benzo[d]thiazol-6-yl)methanamine
    • 6-aminomethylbenzthiazole
    • FCGXLCNBWYIEAA-UHFFFAOYSA-N
    • 1?3-Benzothiazol-6-ylmethylamine
    • 6-BENZO[D]THIAZOLEMETHANAMINE
    • 1-(1,3-Benzothiazol-6-yl)methanamine
    • ISOSORBIDEDIMETHYLETHER
    • SY013858
    • CS-13460
    • MFCD05664652
    • AB89573
    • DTXSID80663238
    • EN300-651296
    • SCHEMBL1060868
    • FT-0690570
    • 499770-92-2
    • CS-B1381
    • (1,3-benzothiazol-6-yl)methanamine
    • AKOS006292175
    • 1,3-BENZOTHIAZOL-6-YLMETHYLAMINE,97%
    • DB-008478
    • 6-(Aminomethyl)benzothiazole
    • MDL: MFCD05664652
    • Inchi: 1S/C8H8N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4,9H2
    • Chiave InChI: FCGXLCNBWYIEAA-UHFFFAOYSA-N
    • Sorrisi: S1C([H])=NC2C([H])=C([H])C(C([H])([H])N([H])[H])=C([H])C1=2

Proprietà calcolate

  • Massa esatta: 164.040819g/mol
  • Carica superficiale: 0
  • XLogP3: 0.9
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 164.040819g/mol
  • Massa monoisotopica: 164.040819g/mol
  • Superficie polare topologica: 67.2Ų
  • Conta atomi pesanti: 11
  • Complessità: 140
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Densità: 1.301
  • Punto di ebollizione: 310.655 °C at 760 mmHg
  • Punto di infiammabilità: 141.68 °C
  • PSA: 67.15000
  • LogP: 2.45530

6-(Aminomethyl)benzothiazole Informazioni sulla sicurezza

  • Istruzioni di sicurezza: S26-S36/37/39-S45
  • Identificazione dei materiali pericolosi: C
  • Frasi di rischio:R34

6-(Aminomethyl)benzothiazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-651296-0.25g
(1,3-benzothiazol-6-yl)methanamine
499770-92-2
0.25g
$999.0 2023-06-01
Enamine
EN300-651296-2.5g
(1,3-benzothiazol-6-yl)methanamine
499770-92-2
2.5g
$2127.0 2023-06-01
Enamine
EN300-651296-10.0g
(1,3-benzothiazol-6-yl)methanamine
499770-92-2
10g
$4667.0 2023-06-01
Enamine
EN300-651296-0.05g
(1,3-benzothiazol-6-yl)methanamine
499770-92-2
0.05g
$912.0 2023-06-01
eNovation Chemicals LLC
Y1189991-1g
6-(Aminomethyl)benzothiazole
499770-92-2 95%
1g
$1320 2024-07-20
Enamine
EN300-651296-0.1g
(1,3-benzothiazol-6-yl)methanamine
499770-92-2
0.1g
$956.0 2023-06-01
Enamine
EN300-651296-0.5g
(1,3-benzothiazol-6-yl)methanamine
499770-92-2
0.5g
$1043.0 2023-06-01
eNovation Chemicals LLC
D769944-100mg
6-BENZO[D]THIAZOLEMETHANAMINE
499770-92-2 98+%
100mg
$270 2023-09-04
Enamine
EN300-651296-5.0g
(1,3-benzothiazol-6-yl)methanamine
499770-92-2
5g
$3147.0 2023-06-01
Advanced ChemBlocks
O29299-1G
(benzo[d]thiazol-6-yl)methanamine
499770-92-2 95%
1G
$1,860 2023-09-15
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:499770-92-2)6-(Aminomethyl)benzothiazole
A7428
Purezza:99%
Quantità:1g
Prezzo ($):1074.0